

Technical Guide: 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-(2,6-dibromophenoxy)phenol

Cat. No.: B1155085

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CAS Number: 1619982-49-8

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol, a polybrominated diphenyl ether (PBDE) of significant interest due to its notable biological activities. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and environmental science. It consolidates key data on the compound's physicochemical properties, spectroscopic characteristics, and potent antibacterial effects. Detailed experimental protocols for its isolation from natural sources and a proposed synthetic pathway are presented. Furthermore, this guide visualizes potential mechanisms of action, including its role in inducing oxidative stress and apoptosis, through detailed signaling pathway diagrams.

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds found both as synthetic flame retardants and as natural products in marine environments. 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol is a hydroxylated PBDE that has been isolated from marine sponges, notably of the *Dysidea* genus. These compounds have garnered significant attention for their potent biological activities, including antibacterial, antifungal, and cytotoxic effects. This guide focuses on the specific isomer with the CAS number 1619982-49-8, providing a detailed repository of its known scientific data to facilitate further research and development.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol[1].

Table 1: Physicochemical Properties

| Property | Value |
|-------------------|---|
| CAS Number | 1619982-49-8 |
| Molecular Formula | C ₁₂ H ₆ Br ₄ O ₂ |
| Molecular Weight | 501.79 g/mol |
| IUPAC Name | 2,6-dibromo-4-(2,4-dibromophenoxy)phenol |
| Synonyms | para-OH-BDE |

Table 2: Computed Properties

| Property | Value |
|--------------------------------|---------------------|
| XLogP3 | 5.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 501.70603 |
| Monoisotopic Mass | 497.71013 |
| Topological Polar Surface Area | 29.5 Å ² |
| Heavy Atom Count | 18 |

Table 3: Spectroscopic Data

| Spectroscopic Method | Observed Peaks/Signals |
|---|--|
| UV-Vis (MeOH) | λ_{max} at 340 nm |
| IR (KBr) | 3492.8 (phenolic O-H), 3084.0 (aromatic C-H), 1591.5 (aromatic C=C), 1463.9 (C-H bend), 1147.6, 1039.6 (C-O), 918.1, 869.8, 719.4 cm^{-1} (C-Br) |
| ^1H -NMR (300 MHz, CDCl_3) | δ 7.55 (d, $J=2.4$ Hz, 1H), 7.25 (d, $J=2.1$ Hz, 2H), 7.18 (dd, $J=8.7, 2.4$ Hz, 1H), 6.75 (d, $J=8.7$ Hz, 1H) |
| ^{13}C -NMR (75 MHz, CDCl_3) | δ 150.9, 148.0, 144.9, 133.5, 129.0, 126.2, 124.8, 121.9, 119.8, 118.6, 115.2, 114.9 |
| Mass Spectrometry (ESI-) | m/z 500.7023 $[\text{M-H}]^-$ |

Biological Activity: Antibacterial Properties

2,6-Dibromo-4-(2,4-dibromophenoxy)phenol exhibits potent and broad-spectrum in-vitro antibacterial activity. It is particularly effective against methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococci* (VRE).

Table 4: Minimum Inhibitory Concentration (MIC) of 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) |
|------------------------------|---------------|--------------|
| Staphylococcus aureus (MRSA) | Gram-positive | 0.117 - 0.5 |
| Staphylococcus aureus (MSSA) | Gram-positive | 0.117 - 0.25 |
| Enterococcus faecalis (VRE) | Gram-positive | 0.25 - 1.0 |
| Enterococcus faecium (VRE) | Gram-positive | 0.25 - 1.0 |
| Bacillus subtilis | Gram-positive | 0.125 |
| Escherichia coli | Gram-negative | 0.5 - 2.0 |
| Pseudomonas aeruginosa | Gram-negative | 1.0 - 2.0 |
| Salmonella typhi | Gram-negative | 1.0 |

Experimental Protocols

Isolation from Dysidea granulosa

The following protocol is adapted from the methodology described for the isolation of this compound from the marine sponge *Dysidea granulosa*.

1. Collection and Extraction:

- Collect the sponge material by scuba diving and freeze immediately.
- Lyophilize the frozen sample to obtain dried material.
- Successively extract the dried sponge with ethyl acetate and methanol (3x with each solvent).
- Combine the extracts and concentrate under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

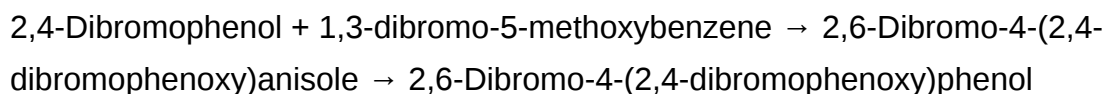
- Subject the crude extract to silica gel column chromatography.

- Elute the column with a gradient of hexane and ethyl acetate.
- Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing the target compound.
- Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable reversed-phase column and a mobile phase of methanol and water to yield pure 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol.

Proposed Synthetic Protocol: Ullmann Condensation

While a specific synthetic protocol for this isomer is not readily available in the literature, a plausible route is via an Ullmann condensation reaction. This reaction is a classic method for the formation of diaryl ethers.

Reaction Scheme:



Step 1: Ullmann Condensation

- In a reaction vessel, combine 2,4-dibromophenol, 1,3-dibromo-5-methoxybenzene, a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., Cs₂CO₃) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to obtain 2,6-Dibromo-4-(2,4-dibromophenoxy)anisole.

Step 2: Demethylation

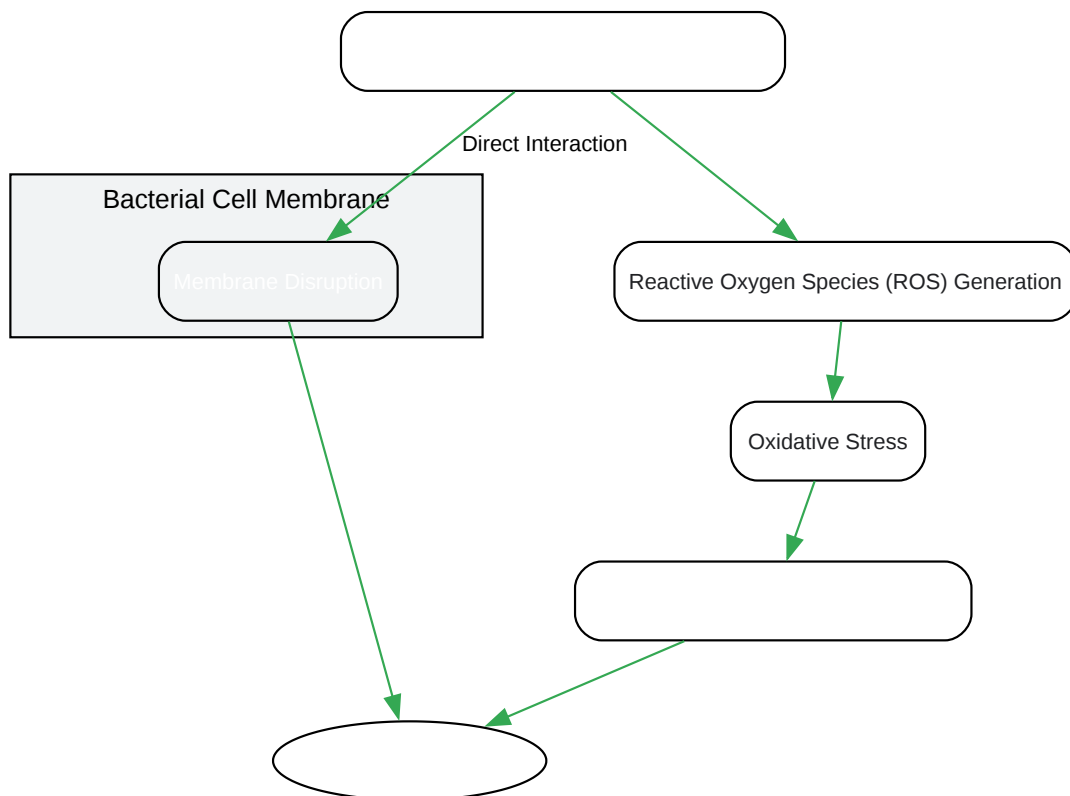
- Dissolve the product from Step 1 in a suitable solvent such as dichloromethane.
- Add a demethylating agent, such as boron tribromide (BBr_3), at a low temperature (e.g., -78°C).
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction carefully with water or methanol.
- Extract the product into an organic solvent, wash, dry, and concentrate.
- Purify the final product by column chromatography or recrystallization to yield 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol.

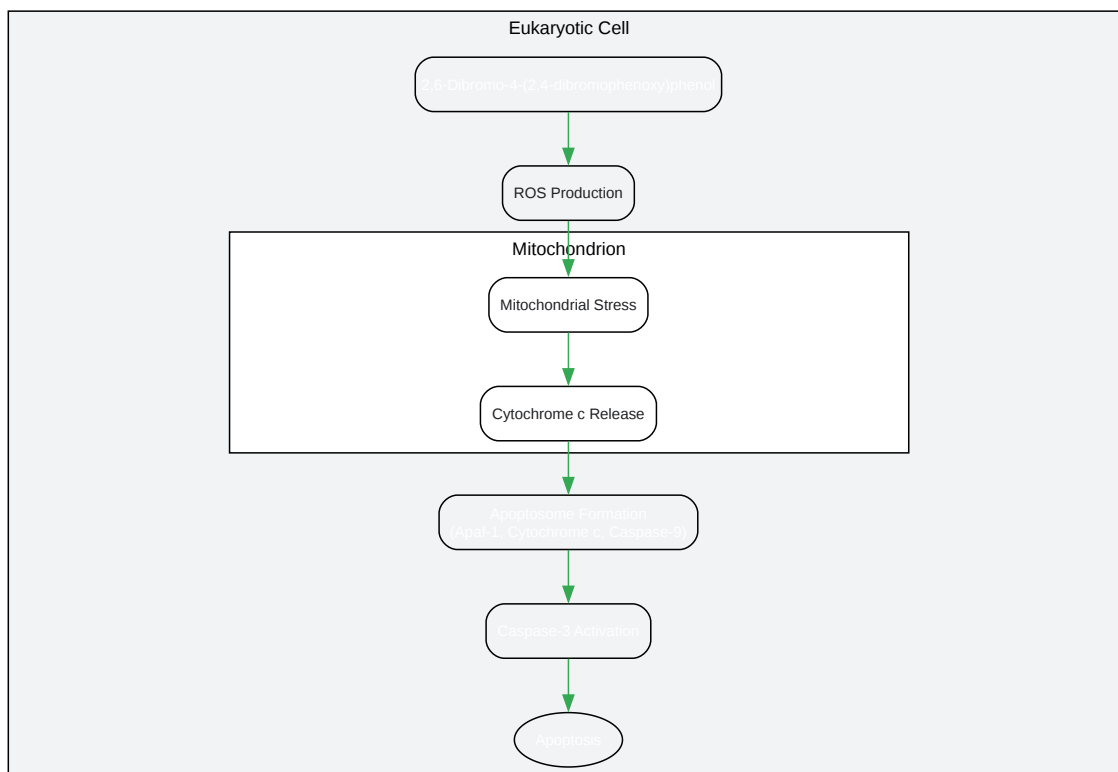
Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol are still under investigation. However, based on studies of related polybrominated diphenyl ethers, several potential pathways can be proposed.

Proposed Antibacterial Mechanism

Many phenolic compounds exert their antimicrobial effects by disrupting the bacterial cell membrane and generating oxidative stress.





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References

- 1. 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol | C₁₂H₆Br₄O₂ | CID 74281451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1155085#cas-number-for-2-bromo-4-2-6-dibromophenoxy-phenol]

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